molecular formula C9H7ClN2 B12290430 4-Chloro-2-phenyl-1H-imidazole

4-Chloro-2-phenyl-1H-imidazole

Cat. No.: B12290430
M. Wt: 178.62 g/mol
InChI Key: UKDAHYRLJGMRDQ-UHFFFAOYSA-N
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Description

4-Chloro-2-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of a chlorine atom at the 4-position and a phenyl group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the reaction of 1-hydroxyimidazole with chloro-2-propanone to yield the desired imidazole .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the substituents.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups replacing the chlorine atom or modifying the phenyl group.

Scientific Research Applications

4-Chloro-2-phenyl-1H-imidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase . This inhibition results in changes in cell membrane lipid composition, affecting cell permeability and leading to osmotic disruption or growth inhibition of the target cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-phenyl-1H-imidazole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the phenyl group at the 2-position makes it a valuable compound for various applications, differentiating it from other imidazole derivatives.

Properties

IUPAC Name

5-chloro-2-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDAHYRLJGMRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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